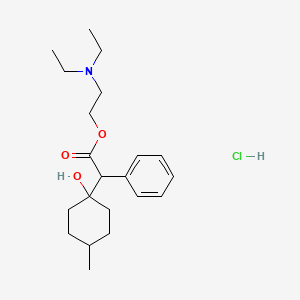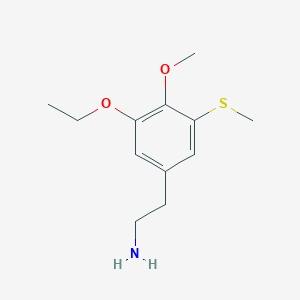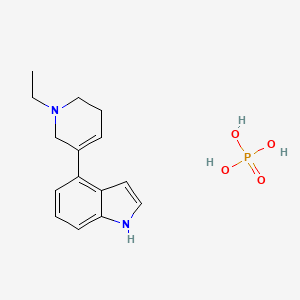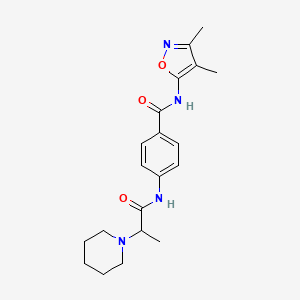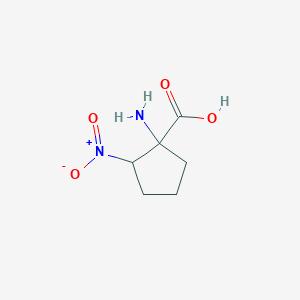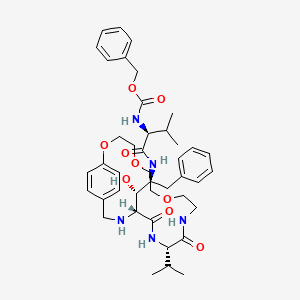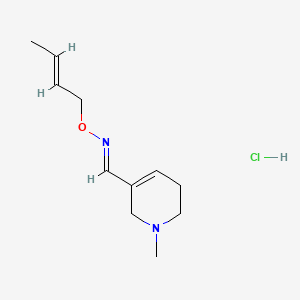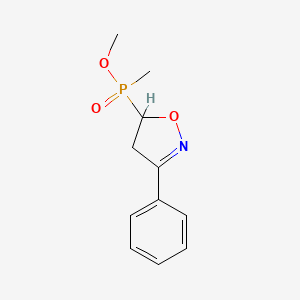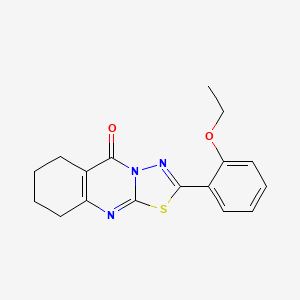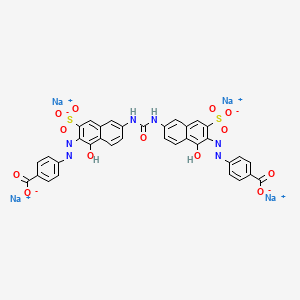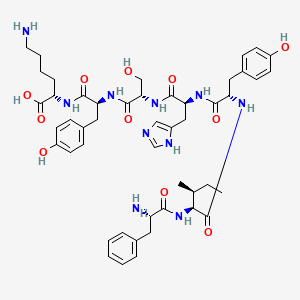![molecular formula C47H60N6O5 B12752448 Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- CAS No. 125139-18-6](/img/structure/B12752448.png)
Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
The synthesis of Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- involves several steps. The synthetic routes typically include the following steps:
Formation of the Phenoxy Group: The initial step involves the formation of the phenoxy group by reacting 2,4-bis(1,1-dimethylpropyl)phenol with an appropriate halogenated compound under basic conditions.
Amidation Reaction: The phenoxy compound is then subjected to an amidation reaction with hexanoyl chloride to form the hexanamide derivative.
Coupling Reactions: The final steps involve multiple coupling reactions to introduce the various functional groups, including the cyanophenyl, ethyl(2-hydroxyethyl)amino, and other substituents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and amide groups, leading to the formation of corresponding oxides and amides.
Reduction: Reduction reactions can be performed on the nitro and carbonyl groups, converting them to amines and alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, introducing new substituents or modifying existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles .
Applications De Recherche Scientifique
Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials for various industrial applications
Mécanisme D'action
The mechanism of action of Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that trigger immune responses .
Comparaison Avec Des Composés Similaires
Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- can be compared with similar compounds such as:
2,4-Di(tert-pentyl)phenoxyacetic acid: This compound has a similar phenoxy structure but differs in its functional groups and overall molecular structure.
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl chloride: This compound shares the phenoxy and dimethylpropyl groups but has different substituents, leading to distinct chemical properties and applications.
The uniqueness of Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- lies in its complex structure and the combination of multiple functional groups, which contribute to its diverse applications and potential biological activities .
Propriétés
Numéro CAS |
125139-18-6 |
|---|---|
Formule moléculaire |
C47H60N6O5 |
Poids moléculaire |
789.0 g/mol |
Nom IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-6-[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino-3-oxocyclohexa-1,4-dien-1-yl]hexanamide |
InChI |
InChI=1S/C47H60N6O5/c1-10-14-15-43(58-42-23-18-33(46(6,7)11-2)27-36(42)47(8,9)12-3)44(56)51-39-29-41(55)40(52-45(57)49-34-19-16-32(30-48)17-20-34)28-38(39)50-37-22-21-35(26-31(37)5)53(13-4)24-25-54/h16-23,26-29,43,54H,10-15,24-25H2,1-9H3,(H,51,56)(H2,49,52,57) |
Clé InChI |
JQNMFJZDXBHCBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)NC1=CC(=O)C(=CC1=NC2=C(C=C(C=C2)N(CC)CCO)C)NC(=O)NC3=CC=C(C=C3)C#N)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


